molecular formula C15H14N2O4S2 B2607224 N-(2-thienylsulfonyl)tryptophan CAS No. 82068-28-8

N-(2-thienylsulfonyl)tryptophan

Cat. No.: B2607224
CAS No.: 82068-28-8
M. Wt: 350.41
InChI Key: XNWPJHLXTIUNQA-UHFFFAOYSA-N
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Description

N-(2-Thienylsulfonyl)tryptophan is a synthetic organic compound featuring a tryptophan backbone modified with a 2-thienylsulfonyl group at the nitrogen atom. This functionalization makes it a valuable building block in chemical biology and medicinal chemistry research. Compounds with similar N-sulfonyl modifications on the tryptophan indole ring are known to be key intermediates in chemoselective peptide ligation strategies, enabling the synthesis of complex proteins . Furthermore, related N-acyl and N-sulfonyl tryptophan derivatives have been investigated for their potential as antagonists for specific G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which is a target in inflammation research . The 2-thienylsulfonyl moiety is a distinctive feature that may influence the compound's electronic properties, receptor binding affinity, and overall metabolic stability, providing a versatile scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPJHLXTIUNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to N-(2-Thienylsulfonyl)tryptophan

The construction of the target molecule is centered on the N-sulfonylation of the tryptophan scaffold. This transformation is a well-established method for modifying amino acids, leveraging the nucleophilic character of the amino group.

Exploration of N-Sulfonylation Methodologies for Tryptophan Scaffold

The most direct and widely employed method for the synthesis of N-sulfonylated amino acids is the reaction of an amino acid derivative with a sulfonyl chloride under basic conditions, often referred to as a Schotten-Baumann reaction. For the synthesis of this compound, this involves the reaction of a tryptophan starting material with 2-thiophenesulfonyl chloride. chemicalbook.comsigmaaldrich.com

To prevent unwanted side reactions, such as the formation of amides between two tryptophan molecules, the carboxylic acid functionality of tryptophan is typically protected prior to the sulfonylation step. A common strategy is the conversion of the carboxylic acid to a methyl or ethyl ester. This is often achieved by reacting L-tryptophan with thionyl chloride in methanol (B129727) or ethanol, which provides the corresponding tryptophan ester hydrochloride salt in high yield.

Once the tryptophan ester is obtained, it is reacted with 2-thiophenesulfonyl chloride in the presence of a suitable base. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction. The resulting product is the this compound ester, which can then be deprotected via saponification (hydrolysis with a base like lithium hydroxide (B78521) or sodium hydroxide) to yield the final this compound product.

Optimization of Reaction Conditions and Yields

The efficiency of the N-sulfonylation reaction is highly dependent on several factors, including the choice of base, solvent, and reaction temperature. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and potential racemization.

Commonly used organic bases include triethylamine (B128534) (TEA) and pyridine, while inorganic bases such as sodium bicarbonate or potassium carbonate can be employed in biphasic or aqueous solvent systems. The solvent choice is critical for ensuring the solubility of both the tryptophan ester and the sulfonyl chloride. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are frequently used. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Below is a representative table illustrating how reaction conditions could be systematically varied to optimize the synthesis of this compound methyl ester.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (2.2)DCM0 to 25475
2Pyridine (2.5)DCM0 to 25670
3NaHCO3 (3.0)DCM/H2O (1:1)251265
4Triethylamine (2.2)THF0 to 25482
5DIPEA (2.2)DCM0 to 25578

Regioselective Synthesis Considerations

Tryptophan possesses two potentially nucleophilic nitrogen atoms: the α-amino group and the indole (B1671886) ring nitrogen (N1). Therefore, a key consideration in the synthesis is achieving regioselective sulfonylation at the α-amino group.

Under typical Schotten-Baumann conditions, the α-amino group is significantly more basic and nucleophilic than the indole nitrogen. The pKa of the α-ammonium group is around 9.4, while the indole N-H is much less acidic (pKa ≈ 17). This large difference in basicity means that at neutral or moderately basic pH, the α-amino group is readily deprotonated and available for reaction, while the indole nitrogen remains largely protonated and non-nucleophilic. This inherent reactivity difference generally provides excellent regioselectivity for Nα-sulfonylation without the need for protecting the indole nitrogen.

However, in cases where highly reactive reagents or forcing conditions are used, some N1-sulfonylation could occur as a side reaction. Should this become a significant issue, the indole nitrogen could be protected beforehand, for example with a tert-butyloxycarbonyl (Boc) group, which can be removed later under acidic conditions. nih.gov

Stereochemical Aspects in Synthesis

Preserving the stereochemical integrity of the chiral center at the α-carbon of tryptophan is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration.

Enantioselective Synthesis Approaches

The most straightforward approach to obtaining an enantiomerically pure product is to use an enantiopure starting material. Since both L-tryptophan and D-tryptophan are commercially available, the synthesis can be directed to the desired enantiomer of this compound by selecting the appropriate starting material. All naturally occurring amino acids in proteins are of the L-configuration. libretexts.orglibretexts.org

The primary challenge is to prevent racemization of the α-carbon during the synthetic sequence. The α-proton of an amino acid ester is weakly acidic and can be removed under harsh basic conditions, leading to a planar enolate intermediate and a loss of stereochemical information. To avoid this, mild reaction conditions are essential. The use of non-hindered organic bases like triethylamine at low to ambient temperatures is generally considered safe and effective for preventing epimerization during the N-sulfonylation step. The interconversion of L- and D-amino acids in nature is an enzyme-catalyzed process and requires specific conditions not typically found in standard organic synthesis. nih.gov

Diastereomeric Control in Derivative Formation

The inherent chirality of this compound can be used to control the stereochemistry of subsequent reactions to form derivatives. The existing stereocenter can act as a chiral auxiliary, influencing the stereochemical outcome of the formation of new stereocenters elsewhere in the molecule. This phenomenon, known as diastereoselective induction, is a powerful tool in asymmetric synthesis.

For instance, if a reaction were to create a new chiral center at the β-carbon of the tryptophan side chain, the bulky N-(2-thienylsulfonyl) group and the spatial orientation of the existing stereocenter would sterically hinder one face of the molecule more than the other. An incoming reagent would preferentially attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the reaction, the reagents, and the reaction conditions. This principle allows for the synthesis of complex diastereomerically enriched molecules starting from a simple chiral precursor. wou.edu

Synthesis of Analogs and Conjugates

The generation of analog libraries is a cornerstone of medicinal chemistry, enabling a systematic investigation of how structural modifications influence biological activity. For this compound, analog synthesis can be strategically directed at three primary regions: the thienyl moiety, the tryptophan indole ring, and the carboxyl and amine functionalities. Furthermore, conjugation strategies are employed to attach this scaffold to biomolecules for targeted delivery or mechanistic studies.

The thiophene (B33073) ring serves as a versatile scaffold in drug discovery, often acting as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity. nih.gov Modifications on the thienyl moiety of this compound can be achieved by utilizing substituted 2-thiophenesulfonyl chlorides in the initial coupling reaction with tryptophan methyl ester. A variety of substituted thiophenes are commercially available or can be synthesized through established methods, allowing for the introduction of diverse functional groups.

Key modifications can include the introduction of small alkyl groups, halogens, or cyano groups at various positions on the thiophene ring. These substitutions can modulate the electronic properties and steric bulk of the sulfonyl group, thereby influencing its interaction with biological targets. For instance, the introduction of an electron-withdrawing group like a nitro or cyano group can alter the acidity of the sulfonamide proton and its hydrogen bonding capacity.

Table 1: Examples of Substituted 2-Thiophenesulfonyl Chlorides for Analog Synthesis

2-Thiophenesulfonyl Chloride DerivativePotential ModificationReference for Synthetic Approach
5-Chloro-2-thiophenesulfonyl chlorideIntroduction of a halogen for altered electronics and potential halogen bonding. orgsyn.org
5-Bromo-2-thiophenesulfonyl chlorideSimilar to chloro-substitution, with a larger halogen atom. orgsyn.org
5-Nitro-2-thiophenesulfonyl chlorideIntroduction of a strong electron-withdrawing group.General electrophilic nitration methods
4,5-Dichloro-2-thiophenesulfonyl chlorideDi-substitution to further modulate electronic and steric properties. orgsyn.org
5-Methyl-2-thiophenesulfonyl chlorideIntroduction of a small, lipophilic alkyl group.Friedel-Crafts alkylation followed by chlorosulfonation

This table presents examples of commercially available or synthetically accessible substituted 2-thiophenesulfonyl chlorides that can be used to generate analogs of this compound. The synthetic approaches are based on established thiophene chemistry.

A general strategy involves the use of commercially available or synthetically prepared substituted tryptophans in the initial sulfonylation reaction. For instance, tryptophans substituted at the 5- or 6-position with groups like halogens, methoxy (B1213986), or nitro groups can be utilized. nih.gov These modifications can influence the electronic environment of the indole ring and its lipophilicity.

Furthermore, N1-alkylation of the indole nitrogen presents another avenue for derivatization. nih.gov This can be achieved by treating the N-sulfonylated tryptophan derivative with an appropriate alkyl halide in the presence of a base. This modification can enhance cell permeability and introduce additional points of interaction. A study on tryptophan derivatives has shown that N1-alkylation with various alkyl chains can be achieved to increase the lipophilic character of the resulting molecules. nih.gov

Table 2: Examples of Indole-Modified Tryptophan Analogs

Tryptophan AnalogPosition of ModificationType of ModificationPotential ImpactReference for Synthetic Approach
5-Fluoro-DL-tryptophan5-positionHalogenationAltered electronic properties, potential for fluorine-protein interactions.Commercially available
5-Methoxy-DL-tryptophan5-positionElectron-donating groupIncreased electron density of the indole ring.Commercially available
6-Chloro-DL-tryptophan6-positionHalogenationAltered lipophilicity and electronic properties.Commercially available
N1-Methyl-L-tryptophan1-position (Indole N)AlkylationIncreased lipophilicity, steric bulk. nih.gov
N1-Benzyl-L-tryptophan1-position (Indole N)AlkylationIntroduction of a bulky aromatic group. nih.gov

This table provides examples of commercially available or synthetically accessible tryptophan analogs that can be used to generate derivatives of this compound with modifications on the indole ring.

The carboxyl and amine groups of the tryptophan backbone offer straightforward handles for derivatization to modulate solubility, charge, and for conjugation purposes.

The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, tert-butyl) by standard esterification procedures. prepchem.com Amide formation with a diverse set of amines can also be readily achieved using standard peptide coupling reagents (e.g., EDC, HOBt). These modifications can influence the pharmacokinetic profile of the compound.

The amine functionality, which is part of the sulfonamide linkage in this compound, is generally less reactive. However, in related N-acylsulfonamides, further modification at the nitrogen is possible, although it can be challenging. nih.gov

Table 3: Examples of Derivatization at the Carboxyl Group

DerivativeReagent/MethodPotential Property ChangeReference for General Method
Methyl EsterThionyl chloride in methanolIncreased lipophilicity, masking of charge. prepchem.com
Ethyl EsterEthanolic HClSimilar to methyl ester, slightly more lipophilic.General esterification methods
BenzylamideBenzylamine, EDC/HOBtIncreased steric bulk, potential for pi-stacking interactions.Standard amide coupling protocols
Morpholine AmideMorpholine, EDC/HOBtIncreased polarity and aqueous solubility.Standard amide coupling protocols

This table illustrates common derivatizations of the carboxylic acid functionality and their potential impact on the physicochemical properties of the parent compound.

Bioconjugation is the strategy of linking a molecule of interest, such as this compound, to a larger biomolecule like a protein, antibody, or nucleic acid. This approach can be used for targeted delivery, to study biological processes, or to create novel therapeutic constructs.

For this compound, conjugation can be achieved by introducing a reactive handle at one of the functionalities described above. For example, the carboxylic acid can be activated and reacted with an amine-containing biomolecule. Alternatively, a linker with a terminal reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for reaction with thiols) can be appended to the molecule.

Recent advancements in bioconjugation have highlighted methods for the selective modification of tryptophan residues in proteins. nih.gov While these methods are typically used to modify endogenous tryptophans, the principles can be adapted to conjugate tryptophan derivatives. For instance, a linker could be attached to the indole ring, which could then participate in a bioorthogonal reaction.

Table 4: Potential Bioconjugation Strategies

Functional Handle for ConjugationLinker TypeReactive Partner on BiomoleculeType of Ligation
Carboxylic AcidAmine-reactive NHS esterLysine (B10760008) residuesAmide bond formation
Introduced Terminal AlkyneAzide-containing linkerAzide-modified biomoleculeCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Introduced Terminal AzideAlkyne-containing linkerAlkyne-modified biomoleculeCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Introduced MaleimideThiol-containing linkerCysteine residuesMichael addition

This table outlines potential strategies for the bioconjugation of this compound derivatives, highlighting the required functional handles and corresponding ligation chemistries.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of N-(2-thienylsulfonyl)tryptophan. The vibrational spectrum is expected to be a composite of the characteristic bands of the tryptophan indole (B1671886) ring, the amino acid backbone, and the thienylsulfonyl group.

Key expected vibrational modes for this compound would include the N-H stretching of the indole, the C=O stretching of the carboxylic acid, and the characteristic vibrations of the sulfonyl group (S=O stretches). The N-H stretch of the indole ring in tryptophan is typically observed around 3400 cm⁻¹ in the IR spectrum researchgate.net. The presence of the bulky and electron-withdrawing thienylsulfonyl group attached to the alpha-amino nitrogen is anticipated to influence the hydrogen bonding environment and the electronic distribution of the tryptophan backbone.

In Raman spectroscopy, specific bands are sensitive to the local environment of the tryptophan side chain. For instance, the band around 1360 cm⁻¹ is a marker for the hydrophobicity of the indole ring's environment, while the band near 880 cm⁻¹ is indicative of the hydrogen bonding strength at the indole N1-H site nih.govnih.gov. The introduction of the thienylsulfonyl group could potentially alter the conformation of the side chain, thereby affecting these Raman markers.

Table 1: Predicted Prominent IR and Raman Bands for this compound

Functional Group Typical Wavenumber (cm⁻¹) for Tryptophan Expected Shift/Change for this compound Vibrational Mode
Indole N-H ~3400 (IR) Minor shift depending on intermolecular H-bonding Stretching
Carboxyl O-H 3300-2500 (broad, IR) Likely to persist Stretching
Aliphatic C-H ~2900 (IR) Minimal change Stretching
Carboxyl C=O ~1600 (IR) Possible shift due to electronic effects of N-substitution Stretching
Sulfonyl S=O Not applicable New bands expected ~1350-1300 and ~1160-1120 cm⁻¹ Asymmetric & Symmetric Stretching
Thiophene (B33073) Ring Not applicable New characteristic ring vibrations expected C-H and C=C Stretching/Bending
Indole Ring ~1360 (Raman) Potential intensity change reflecting altered hydrophobicity W7 Mode
Indole Ring ~880 (Raman) Potential frequency shift indicating H-bonding changes W17 Mode

This table is illustrative and based on general spectroscopic principles. Actual values would require experimental verification.

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectra of this compound are dominated by the tryptophan fluorophore, which is the indole moiety.

Influence of Sulfonyl Group on Tryptophan Fluorophore

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment rsc.orgorganicchemistrydata.org. The absorption maxima for tryptophan are typically around 280 nm sielc.comnih.gov. Its fluorescence emission is also environmentally sensitive, with the maximum wavelength (λem) shifting based on the polarity of the surroundings nih.gov.

Excited State Dynamics

The excited state dynamics of tryptophan involve complex processes, including the possibility of different excited states (¹La and ¹Lb) and relaxation pathways that are influenced by the local environment nih.gov. Upon excitation, a change in the dipole moment of the indole ring occurs, leading to solvent reorganization around the fluorophore nih.gov.

For this compound, the excited state dynamics are likely to be more complex. The sulfonyl group and the thiophene ring can introduce new pathways for energy dissipation, potentially including non-radiative decay channels that could affect the fluorescence lifetime and quantum yield. The possibility of intramolecular charge transfer between the excited indole ring and the electron-accepting thienylsulfonyl group could be a significant factor in its photophysics. Time-resolved fluorescence studies would be necessary to fully elucidate these excited-state processes.

Table 2: Predicted Absorption and Fluorescence Properties of this compound

Spectroscopic Parameter Typical Value for Tryptophan (in water) Expected Change for this compound
Absorption Maximum (λabs) ~280 nm Potential shift (bathochromic or hypsochromic) and appearance of new bands from the thienylsulfonyl moiety.
Molar Extinction Coefficient (ε) ~5,600 M⁻¹cm⁻¹ at 280 nm Likely to be altered due to the contribution of the new chromophoric group.
Emission Maximum (λem) ~350 nm Shift expected due to altered electronic environment and solvent relaxation dynamics.
Fluorescence Quantum Yield (ΦF) ~0.13 May be significantly quenched or enhanced.
Fluorescence Lifetime (τ) Varies (nanoseconds) Likely to be different, reflecting new excited-state decay pathways.

This table is illustrative and based on general spectroscopic principles. Actual values would require experimental verification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural characterization of this compound in solution, providing insights into its conformation and intermolecular interactions.

Conformational Analysis in Solution

The conformation of tryptophan in solution is complex, involving rotations around the Cα-Cβ and Cβ-Cγ bonds rsc.org. ¹H and ¹³C NMR chemical shifts, coupling constants (³J-coupling), and Nuclear Overhauser Effect (NOE) data can be used to determine the preferred conformers in solution rsc.org.

For this compound, the presence of the bulky sulfonyl group on the α-amino nitrogen will impose significant steric constraints, likely influencing the conformational equilibrium of the tryptophan backbone and side chain. Analysis of ¹H-¹H coupling constants can provide information about the dihedral angles, while NOE experiments can reveal through-space proximities between protons, helping to define the three-dimensional structure. The chemical shifts of the protons and carbons in the tryptophan moiety will be altered compared to native tryptophan due to the electronic and steric effects of the thienylsulfonyl group.

Intermolecular Interaction Mapping via Ligand-Observed NMR

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments, are powerful methods to study the binding of small molecules to larger receptors nih.gov. If this compound were to be studied as a ligand binding to a protein, these methods could map the specific parts of the molecule that are in close contact with the receptor.

By irradiating the protein and observing the saturation transfer to the ligand's protons, STD NMR can identify the binding epitope of this compound. Protons on both the indole and thiophene rings, as well as the tryptophan backbone, could potentially be involved in binding, and their relative STD enhancements would reveal their proximity to the protein surface. This approach would be invaluable for understanding how this modified amino acid derivative interacts with biological targets.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Typical Chemical Shift (ppm) for Tryptophan in D₂O bmrb.io Expected Shift/Change for this compound
Indole H1 ~10.8 (in DMSO-d6) Shift expected due to electronic changes.
Indole H2, H4-H7 ~7.0-7.7 Shifts expected due to N-substitution.
α-CH ~4.0 Significant shift expected due to direct attachment of the sulfonyl group.
β-CH₂ ~3.3-3.5 Shifts expected due to altered conformation and electronic environment.
Thiophene Protons Not applicable New signals expected in the aromatic region (~6.5-8.0 ppm).

This table is illustrative and based on general spectroscopic principles and data for tryptophan. Actual values would require experimental verification.

X-ray Crystallography of the Compound and Its Complexes

Due to the absence of publicly available X-ray crystallographic data for this compound, a detailed analysis of its solid-state structure and interactions cannot be provided at this time. The following subsections, therefore, remain unaddressed pending the future availability of experimental data.

Solid-State Conformation and Packing

Information regarding the precise three-dimensional arrangement of this compound molecules in the crystalline state, including bond lengths, bond angles, and torsion angles, is currently unavailable. Consequently, a description of its crystal packing, which would detail the intermolecular forces such as hydrogen bonding and van der Waals interactions that govern the crystal lattice formation, cannot be constructed.

Structural Basis for Molecular Recognition

Without crystallographic data of this compound, either alone or in complex with a biological target, the structural basis for its molecular recognition cannot be determined. Such data would be essential to understand how the thienylsulfonyl moiety and the tryptophan scaffold contribute to specific binding interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related energetic and reactive properties.

Energetics and Reactivity Predictions

For a novel compound like N-(2-thienylsulfonyl)tryptophan, quantum calculations would be employed to predict its stability, reactivity, and thermochemical properties. This would involve calculating parameters such as the heat of formation, ionization potential, and electron affinity. Such data is invaluable for predicting how the molecule might behave in different chemical environments. Without specific studies, these values for this compound remain unknown.

Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its potential as an electron donor or acceptor. For this compound, this analysis would reveal how the electronic properties of the tryptophan and thienylsulfonyl moieties influence each other. No such analysis has been published.

Conformational Landscape Exploration

The biological and chemical activity of a flexible molecule like this compound is dictated by the ensemble of its accessible three-dimensional shapes or conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal its dynamic behavior, including the flexibility of the sulfonyl linkage and the rotational freedom of the tryptophan side chain. This would help identify the most stable and populated conformations. To date, no such simulations have been reported for this specific compound.

Monte Carlo Conformational Searches

Monte Carlo methods provide an alternative approach to exploring the conformational space of a molecule. By generating random changes to the molecule's geometry and accepting or rejecting these changes based on their energy, a diverse set of low-energy conformations can be identified. This systematic search is essential for understanding the full range of shapes the molecule can adopt, but it has not been applied to this compound in the available literature.

Ligand-Protein Docking and Scoring Methodologies

To explore the potential of this compound as a ligand, for example as an enzyme inhibitor, molecular docking studies would be necessary. nih.gov This involves computationally predicting the preferred orientation of the molecule when bound to a target protein. The strength of the interaction is then estimated using a scoring function. Identifying potential protein targets and performing such docking studies would be a critical step in evaluating the biological potential of this compound. This area of research remains to be explored for this compound.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful technique in rational drug design that focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity.

For the N-sulfonylated tryptophan class of compounds, a general pharmacophore can be derived from their interactions with various protein targets. The key interaction motifs typically include:

A hydrogen bond donor: The N-H group of the indole (B1671886) ring and the sulfonamide N-H.

A hydrogen bond acceptor: The oxygen atoms of the sulfonyl group and the carboxylate group of the tryptophan backbone.

An aromatic/hydrophobic feature: The indole ring of tryptophan and the aryl group attached to the sulfonyl moiety (e.g., the thienyl or nitrophenyl group).

A hydrophobic feature: The ethyl side chain of the tryptophan.

These motifs are crucial for the molecule's ability to fit into the binding site of a target protein and form specific, stabilizing interactions. For example, in the docking of DNSPA with the COVID-19 main protease, the indole ring's pi-electrons interact with Thr25 and Thr26, while the sulfonamide oxygen forms hydrogen bonds with His41. mdpi.com

Pharmacophore FeatureContributing Molecular MoietyPotential Interaction
Hydrogen Bond DonorIndole N-H, Sulfonamide N-HInteraction with backbone carbonyls or acidic residues
Hydrogen Bond AcceptorSulfonyl oxygens, Carboxylate oxygensInteraction with backbone N-H or basic residues
Aromatic/HydrophobicIndole ring, Thienyl/Phenyl ringπ-π stacking, hydrophobic interactions

The design of novel analogs based on the this compound scaffold is guided by the pharmacophore model and the structure-activity relationships (SAR) derived from initial lead compounds. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties.

The general strategies for analog design include:

Modification of the Sulfonyl-Aryl Group: The 2-thienyl group can be replaced with other aromatic or heteroaromatic rings to explore different interactions within the S1 pocket of a target enzyme. For example, substituting with a phenyl, pyridyl, or a more complex bicyclic system could enhance binding affinity or selectivity.

Substitution on the Indole Ring: The indole ring of the tryptophan can be substituted at various positions (e.g., 5- or 6-position) with different functional groups (e.g., halogens, methoxy (B1213986) groups) to modulate the electronic properties and steric bulk, potentially leading to improved interactions.

Modification of the Tryptophan Backbone: The carboxylic acid and the amino group of the tryptophan backbone can be modified to improve cell permeability or alter the binding mode. For instance, esterification of the carboxylic acid can produce a prodrug that is more readily absorbed.

A study on tryptophan sulfonamide derivatives as inhibitors of TNF-α converting enzyme (TACE) demonstrated that modifications to the group attached to the sulfonyl moiety can significantly impact inhibitory activity and selectivity.

Analog ScaffoldDesign RationalePotential Improvement
N-(Aryl-sulfonyl)tryptophanVarying the aryl group to probe the S1 pocketEnhanced potency and selectivity
N-(2-Thienylsulfonyl)-[substituted]tryptophanModifying the indole ring to improve hydrophobic or electronic interactionsImproved binding affinity
This compound estersMasking the carboxylic acid to improve cell permeabilityEnhanced bioavailability (as a prodrug)

Mechanistic Enzymology and Biochemical Interaction Studies

Binding to Protein Receptors and Transporters

Allosteric Modulation Mechanisms

Without any primary or secondary research sources mentioning N-(2-thienylsulfonyl)tryptophan, the creation of an accurate and informative scientific article as per the user's request is not feasible. No data tables or detailed research findings can be produced.

Interactions with Amino Acid Transport Systems

The transport of amino acids across cellular membranes is mediated by a variety of transport systems, often with overlapping specificities. L-tryptophan, as an essential amino acid, is known to be transported by several carriers, primarily the large neutral amino acid transporters (L-type), such as LAT1 and LAT2, and to some extent, System A transporters. nih.gov These systems are crucial for maintaining the cellular pool of tryptophan for protein synthesis and as a precursor for various metabolites.

The introduction of the N-(2-thienylsulfonyl) group fundamentally changes the structure of tryptophan. This modification adds significant steric bulk and alters the charge distribution around the alpha-carbon and amino group, which are key recognition elements for transport proteins. It is highly probable that this compound would act as a competitive inhibitor for L-tryptophan transporters. Its large size may prevent effective translocation across the membrane, but its core tryptophan structure could allow it to bind to the transporter's active site, thereby blocking the passage of endogenous L-tryptophan.

Studies on L-tryptophan transport in various cell types, such as those in the rat jejunum and human placenta, have elucidated the roles of different transporters and their modulation by inflammatory conditions or dietary supplementation. nih.gov For instance, lipopolysaccharide (LPS)-induced inflammation has been shown to downregulate the expression of certain amino acid transporters, a condition that can be partially alleviated by tryptophan supplementation. nih.gov The inhibitory potential of a derivative like this compound could be a valuable tool in research settings to probe the function and specificity of these transport systems.

Table 1: Major L-Tryptophan Transport Systems and Potential Interaction with this compound
Transport SystemKey CharacteristicsSubstrate ExampleKnown Location ExamplePredicted Interaction with this compound
System L (e.g., LAT1)Sodium-independent, transports large neutral amino acids.Leucine, PhenylalanineBlood-brain barrier, PlacentaHigh likelihood of competitive inhibition due to structural similarity of the core tryptophan.
System ASodium-dependent, transports small and neutral amino acids.Alanine, MethionineEhrlich cellsPossible weak interaction or inhibition; the bulky substituent may hinder binding. nih.gov

Non-Enzymatic Biochemical Interactions

Beyond its role in enzymatic pathways and protein synthesis, the unique chemical structure of tryptophan and its derivatives allows for a range of non-enzymatic interactions with other biological macromolecules. These interactions are primarily governed by the physicochemical properties of the indole (B1671886) ring and any modifying groups. The following sections explore the potential non-enzymatic interactions of this compound with nucleic acids and lipid membranes, as well as its potential role in molecular recognition.

Interactions with Nucleic Acids (DNA/RNA)

The aromatic indole ring of tryptophan is capable of engaging in stacking interactions with the bases of nucleic acids. Research on tryptophan-containing peptides, such as Lys-Trp-Lys, has demonstrated that the tryptophyl residue can intercalate between the bases of single-stranded or locally denatured DNA. nih.gov This binding is often detected by a quenching of the natural fluorescence of tryptophan. nih.gov These interactions are significant in the context of DNA repair and replication, where proteins must recognize and bind to regions of damaged or unpaired DNA.

For this compound, two primary factors would modify this interaction. First, the bulky 2-thienylsulfonyl group attached to the amino nitrogen could create steric hindrance, potentially impeding the ability of the indole ring to optimally position itself for stacking with nucleic acid bases. Second, the electron-withdrawing nature of the sulfonyl group would alter the electronic properties (the quadrupole moment) of the indole ring, which could either weaken or change the nature of the stacking interaction.

Furthermore, studies involving other heterocyclic compounds, such as thiophene (B33073) diamidines, have shown that they can bind effectively to the minor groove of DNA, particularly at AT-rich sequences. nih.gov While the structure of this compound is different, the presence of the thiophene ring suggests a potential for complex interactions with DNA architecture beyond simple indole stacking.

Table 2: Potential Interactions of the Tryptophan Moiety with Nucleic Acids
Interaction TypeDescriptionRelevant MoietyPotential Influence of N-(2-thienylsulfonyl) Group
π-StackingNon-covalent interaction between aromatic rings (indole and nucleic acid bases).Indole RingSteric hindrance and altered electronic properties may reduce stacking efficiency.
ElectrostaticInteraction between charged groups (e.g., lysine (B10760008) in Lys-Trp-Lys) and the phosphate (B84403) backbone.Peptide Backbone/Side ChainsThe sulfonyl group is polar and could introduce new electrostatic or hydrogen bonding possibilities.
Groove BindingBinding within the major or minor groove of the DNA helix.Thiophene RingThe thiophene component could potentially favor interactions within the DNA minor groove. nih.gov

Membrane Association Studies (e.g., lipid bilayers)

Tryptophan residues play a critical role in anchoring transmembrane proteins within the lipid bilayer. researchgate.net Due to its amphipathic nature, the tryptophan side chain preferentially localizes at the membrane-water interface, with the hydrophobic indole ring embedded in the nonpolar lipid acyl chain region and the polar N-H group capable of forming hydrogen bonds with lipid headgroups or water. nih.govnih.gov This positioning helps to stabilize the protein's structure and orientation within the membrane.

The addition of a 2-thienylsulfonyl group would drastically change the molecule's amphipathicity. The thiophene ring is aromatic and hydrophobic, similar to the indole ring, while the sulfonyl group is highly polar and a strong hydrogen bond acceptor. This would likely alter how this compound partitions into a lipid membrane. It might still orient at the interface, but the combined bulk and complex polarity of the N-substituent would influence its preferred depth and orientation. Studies on how antimicrobial peptides and other molecules interact with lipid bilayers show that such modifications can fundamentally alter the mechanism of membrane disruption or association. mdpi.com For instance, the molecule could act as a surfactant, disrupting membrane integrity at higher concentrations, a phenomenon described by the "carpet model" for some peptides. mdpi.com

Table 3: Tryptophan Interactions with Lipid Bilayer Components and Predicted Effects of N-(2-thienylsulfonyl) Modification
InteractionTryptophan Moiety InvolvedLipid Component InvolvedPredicted Impact of Modification
Hydrophobic InteractionIndole RingLipid Acyl ChainsThe thiophene ring would add to the hydrophobic character, favoring partitioning into the nonpolar core.
Hydrogen BondingIndole N-HPhosphate or Carbonyl groups of Lipid HeadgroupsThe sulfonyl oxygens are strong H-bond acceptors, likely strengthening interaction with the polar headgroup region.
Anchoring EffectEntire Side ChainMembrane-Water InterfaceThe molecule's overall shape is significantly altered, which would change its anchoring properties and its effect on membrane fluidity and stability.

Molecular Recognition in Model Biological Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The unique three-dimensional structure and chemical functionality of a molecule dictate its ability to be "recognized" by a receptor, such as an enzyme active site, a synthetic host molecule, or a nucleic acid aptamer.

While no specific molecular recognition studies for this compound are documented, the principles can be extrapolated. The parent L-tryptophan itself is a recognition element. For example, tryptophan-modified β-cyclodextrins have been used to create synthetic receptors that can selectively bind and recognize different alcohol isomers, using the tryptophan indole group as a fluorescent probe for the binding event.

This compound presents a more complex and rigid three-dimensional structure than tryptophan. The defined orientation of the thienylsulfonyl group relative to the indole side chain creates a unique chemical surface. This distinct shape and distribution of hydrophobic (indole, thiophene) and polar (sulfonyl, carboxyl, amino) regions could be exploited for the design of highly specific host molecules or protein binding pockets. It could potentially serve as a selective ligand for a yet-to-be-identified biological or synthetic receptor, where the combination of the tryptophan scaffold and the thienylsulfonyl group is required for high-affinity binding.

Structure Activity Relationship Sar Studies

Impact of the Thienylsulfonyl Moiety on Biological Activity

The thienylsulfonyl group, which is not a naturally occurring entity in biological systems, plays a pivotal role in defining the pharmacological profile of the parent compound. Its influence can be dissected by examining the thiophene (B33073) ring and the sulfonyl linker.

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a versatile scaffold in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its reactivity and electronic properties are distinct from benzene (B151609), allowing for unique interactions with biological targets. nih.gov The nature, position, and number of substituents on the thiophene ring can dramatically alter the biological activity of N-(2-thienylsulfonyl)tryptophan analogs.

While direct studies on this compound are limited, we can extrapolate from related compounds. The following interactive table summarizes potential effects of hypothetical substitutions on the thiophene ring based on general principles of medicinal chemistry and findings from related thiophene-containing molecules.

Substituent Position on Thiophene Ring Predicted Impact on Activity Rationale
Methyl (-CH3)3, 4, or 5May increase lipophilicity, potentially enhancing membrane permeability. Steric hindrance could be a factor depending on the binding pocket.Based on general principles of alkyl group effects.
Methoxy (B1213986) (-OCH3)3, 4, or 5Can act as a hydrogen bond acceptor and alter electronic properties. May increase activity as seen in some thiophene derivatives. encyclopedia.pubIntroduction of a polar group can influence binding interactions.
Halogen (e.g., -Cl, -F)3, 4, or 5Increases lipophilicity and can act as a hydrogen bond acceptor. The specific halogen and its position would be critical.Halogens are common bioisosteres and can modulate binding affinity.
Nitro (-NO2)4 or 5Strong electron-withdrawing group that can significantly alter the electronic character of the thiophene ring.As seen in {(4-nitrophenyl)sulfonyl}tryptophan, such groups can influence molecular interactions. mdpi.com

The sulfonyl group (-SO2-) is a key feature of sulfonamide drugs, known for its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. ijpsonline.com This group is relatively stable to metabolic degradation. encyclopedia.pub The position of the sulfonyl group on the thiophene ring (e.g., 2-sulfonyl vs. 3-sulfonyl) is critical as it determines the spatial orientation of the tryptophan moiety relative to the thiophene ring, which can significantly impact how the molecule fits into a biological target. nih.gov

The oxidation state of the sulfur linkage is also a determinant of activity. While the sulfonyl group (-SO2-) is common, related compounds with a sulfoxide (B87167) (-SO-) or a thioether (-S-) linkage would have markedly different electronic and steric properties. Thioethers, sulfoxides, and sulfones exhibit different biological roles. encyclopedia.pub Alkyl thiosulfonates (R-SO2S-R') have been shown to possess antibacterial, antifungal, and antioxidant properties, with their activity profile differing from the corresponding thiosulfinates. researchgate.netbiointerfaceresearch.com

Contribution of the Tryptophan Scaffolding to Interaction Specificity

Tryptophan is an essential amino acid with a unique indole (B1671886) side chain that is the largest and most hydrophobic among the 20 common amino acids. nih.govaralezbio.com This allows it to participate in a variety of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, making it a frequent participant at the binding interface of drug-target interactions. nih.govaralezbio.com

The indole ring of tryptophan is a crucial element for biological activity. The indole nitrogen (N-H) can act as a hydrogen bond donor, a feature that distinguishes it from phenylalanine. nih.gov Protonation of this nitrogen is energetically unfavorable as it would disrupt the aromaticity of the indole ring, making it a weak base. quora.com Modification of this nitrogen, for instance by alkylation, can have a profound impact on biological activity. Studies on N1-alkyl tryptophan functionalized dendrimeric peptides have shown that such modifications increase lipophilicity and can alter cytotoxicity and radical scavenging potency. nih.gov

Substitutions on the indole ring itself can also modulate activity. For example, a study on tryptophan analogues revealed that a 5-methoxy substitution resulted in a potent antihypertensive agent. nih.gov In a series of tryptophan sulfonamide derivatives designed as TACE inhibitors, substitutions on the indole ring were a key area of SAR exploration. nih.gov

Stereochemistry is a critical determinant of biological activity, as drug targets are chiral environments. mdpi.com The tryptophan moiety in this compound possesses a chiral center at the α-carbon. The use of either the L- or D-enantiomer can lead to significant differences in potency and efficacy. Generally, biological systems are specific for L-amino acids. mdpi.com For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the natural (S,S) isomers, corresponding to L-amino acids, displayed significant antiplasmodial activity, suggesting that their uptake is mediated by an L-amino acid transport system. mdpi.com Therefore, it is highly probable that the L- and D-isomers of this compound would exhibit different biological activities.

The following table summarizes the expected impact of stereochemistry on the activity of this compound.

Stereoisomer Expected Biological Activity Rationale
L-Tryptophan derivativeLikely to be more active.Biological systems, including enzymes and transporters, are generally specific for L-amino acids. mdpi.com
D-Tryptophan derivativeLikely to be less active or have a different activity profile.The different spatial arrangement of substituents around the chiral center can prevent optimal binding to the target site.
Racemic mixtureActivity may be intermediate or dominated by the more active isomer.The presence of the less active or inactive D-isomer can effectively lower the concentration of the active L-isomer.

Correlation of Structural Features with Mechanistic Outcomes

The specific structural elements of this compound are directly correlated with its potential mechanisms of action. The sulfonamide linkage (-SO2NH-) is a well-known pharmacophore in drugs that act as competitive inhibitors of enzymes, such as the antibacterial sulfonamides that compete with p-aminobenzoic acid (PABA). annualreviews.orgnih.gov

The tryptophan component suggests a potential interaction with targets that recognize this amino acid. This could include enzymes involved in tryptophan metabolism or proteins that have specific tryptophan binding domains. nih.govnih.gov The indole ring's ability to engage in various non-covalent interactions makes it a versatile anchor for binding to protein surfaces or within binding pockets. nih.gov For example, indole derivatives have been investigated as inhibitors of SARS-CoV-2 helicase and 3CL protease through molecular docking studies, highlighting the importance of the indole moiety in binding to the active sites of these enzymes. mdpi.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound is not available, studies on other sulfonamide derivatives have established successful QSAR models. For example, QSAR studies on benzene sulfonamide derivatives have utilized descriptors such as electrophilicity (log(ω)), SCF energy, and molar refractivity to model their antioxidant activity. ekb.eg Another QSAR study on sulfonamides incorporating GABA moieties used the first-order valence connectivity index to model their inhibitory activity against carbonic anhydrase isozymes. researchgate.net These studies demonstrate that the biological activity of sulfonamides can be effectively modeled using a combination of electronic, steric, and topological descriptors.

For this compound and its analogs, a QSAR model could be developed by synthesizing a series of derivatives with variations in the thiophene ring (e.g., substitution at different positions) and the tryptophan moiety. The biological activity of these compounds would be determined, and a range of molecular descriptors would be calculated. These descriptors could include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (to describe the reactivity and electronic distribution of the thiophene and indole rings).

Steric Descriptors: Molar volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters for substituents on the thiophene ring).

Hydrophobicity Descriptors: LogP or calculated LogP values (to model the compound's partitioning between aqueous and lipid environments).

Topological Descriptors: Connectivity indices and shape indices (to describe the size, shape, and branching of the molecule).

By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation could be generated to predict the biological activity of new this compound derivatives.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

Descriptor TypeExample DescriptorRelevance to this compound
Electronic HOMO EnergyRelates to the electron-donating ability of the thiophene and indole rings.
Dipole MomentInfluences interactions with polar residues in a binding site.
Steric Molar VolumeDescribes the overall size of the molecule, affecting its fit in a binding pocket.
Verloop Steric ParametersQuantifies the dimensions of substituents on the thiophene ring.
Hydrophobicity ClogPPredicts the molecule's ability to cross cell membranes and interact with hydrophobic pockets.
Topological Kier & Hall Connectivity IndicesEncodes information about the branching and connectivity of the molecular skeleton.

Ligand Efficiency and Fragment-Based Design Insights

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule on a per-atom basis. It is calculated by dividing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atoms) in the molecule. wikipedia.orggardp.org A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target, which is a desirable property in a drug candidate. substack.com

The formula for Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org

For this compound, we can consider its constituent parts as fragments: the tryptophan core and the 2-thienylsulfonyl group. This perspective aligns with the principles of Fragment-Based Drug Design (FBDD) . FBDD is a strategy that starts with identifying small, low-affinity fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. numberanalytics.comproteinstructures.com

The 2-thienylsulfonyl moiety can be considered a "sulfonyl" fragment, a common functional group in medicinal chemistry. The thiophene ring itself is a well-known bioisostere for a phenyl ring, often introduced to modulate metabolic stability, solubility, and target interactions. The tryptophan component provides a chiral scaffold with an indole side chain that can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

In a hypothetical FBDD approach, one might screen a library of sulfonamide-containing fragments and tryptophan-like fragments separately. If both types of fragments show binding to a target, they could be linked together to generate a molecule like this compound. The efficiency of this linkage can be assessed by comparing the ligand efficiency of the final molecule to its constituent fragments.

Table 2: Illustrative Ligand Efficiency Calculation

This table presents a hypothetical scenario to illustrate the calculation and interpretation of ligand efficiency. The values are not based on experimental data for this compound.

CompoundHeavy Atoms (N)pIC50Ligand Efficiency (LE)
Fragment A (e.g., 2-Thiophenesulfonamide) 74.00.57
Fragment B (e.g., Tryptophan) 143.50.25
Linked Compound (this compound) 216.50.31

Applications As Molecular Probes and Research Tools

Development of Fluorescent or Isotopic Probes

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful natural tool for studying protein structure and function. However, the development of tryptophan analogs with modified photophysical properties can offer significant advantages.

Tryptophan metabolism is a complex network of pathways, including the kynurenine, serotonin, and indole pathways, that play critical roles in health and disease. Dysregulation of these pathways has been implicated in various disorders, from cancer to neurodegenerative diseases.

By incorporating a fluorescent tag or an isotopic label, N-(2-thienylsulfonyl)tryptophan could serve as a valuable tracer to dissect these metabolic routes in cellular models.

Fluorescent Probes: A fluorescent derivative of this compound could allow for the real-time visualization of its uptake and localization within cells, providing insights into the spatial and temporal dynamics of tryptophan metabolism.

Isotopic Probes: The synthesis of isotopically labeled this compound, for instance with 13C, 15N, or deuterium, would enable its tracking through various metabolic transformations using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would allow researchers to quantify the flux through different branches of the tryptophan metabolic network and identify novel metabolites.

Table 1: Examples of Isotopically Labeled Tryptophan for Research Applications

Isotope-Labeled TryptophanApplicationReference
L-Tryptophan-¹⁵N₂Bio-NMR, metabolic studies
L-Tryptophan-¹³C₁₁,¹⁵N₂Metabolism, Metabolomics, Proteomics
(2-²H)TrpMechanistic and structural analysis

The interaction between enzymes and their substrates is fundamental to all biological processes. Fluorescent probes that can report on these interactions are invaluable for understanding enzyme mechanisms and for screening for inhibitors. Tryptophan analogs with altered fluorescence properties are particularly useful for studying enzymes that bind tryptophan or its metabolites.

A fluorescent version of this compound could be employed to monitor the activity of enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are key targets in cancer immunotherapy. Changes in the fluorescence signal upon binding to the enzyme's active site could provide quantitative data on binding affinity and enzyme kinetics.

Chemical Genetics and Proteomics Applications

Chemical genetics and proteomics are powerful approaches for identifying and validating the targets of bioactive molecules and for mapping the complex networks of protein interactions within a cell.

If this compound or a derivative exhibits a particular biological effect, identifying its direct molecular targets is crucial to understanding its mechanism of action. By attaching a reactive group or a "click chemistry" handle to the molecule, it can be used as a chemical probe to covalently label its binding partners in a cell lysate or in living cells. Subsequent proteomic analysis can then identify these labeled proteins.

Affinity labeling and pull-down assays are cornerstone techniques for isolating and identifying proteins that interact with a specific small molecule. In this approach, this compound could be immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to this compound will be captured on the beads and can be subsequently identified by mass spectrometry. This technique could be instrumental in discovering novel enzymes, transporters, or receptors that recognize the tryptophan scaffold.

Ligand Design for Structural Biology Studies

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provide atomic-level insights into how ligands bind to their protein targets. This information is invaluable for structure-based drug design.

The co-crystallization of this compound with a target protein can reveal the precise molecular interactions that govern binding. For example, understanding how this compound interacts with the active site of an enzyme like tryptophanyl-tRNA synthetase can guide the design of more potent and selective inhibitors. The structural details of the thienylsulfonyl group's interactions within the binding pocket would be of particular interest for optimizing future ligand designs.

Crystallographic Co-complex Formation

No publicly available scientific literature or crystal structure data could be located that describes the use of this compound in co-complex formation with proteins or other macromolecules for crystallographic analysis. Consequently, there are no data tables or detailed research findings to present on this topic.

NMR Structural Determination of Protein-Ligand Complexes

There is no available research detailing the use of this compound in Nuclear Magnetic Resonance (NMR) spectroscopy studies for the structural determination of protein-ligand complexes. As such, information regarding its application in this context, including any data on its binding interactions or effects on protein structure as determined by NMR, is absent from the scientific record based on the conducted searches.

Tools for Understanding Biological Processes

Investigation of Cellular Signaling Pathways

No studies were identified that utilize this compound as a tool to investigate cellular signaling pathways. Its effects on any specific signaling cascades, or its use as a probe to elucidate the function of proteins involved in signaling, have not been documented in the available literature.

Probing Protein Conformational Changes

Information on the application of this compound to probe protein conformational changes is not available in the scientific literature. There are no documented instances of its use as a molecular probe where its binding or interaction induces or reports on conformational shifts in proteins.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare N-(2-thienylsulfonyl)tryptophan, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sulfonylation of tryptophan using 2-thienylsulfonyl chloride under acidic conditions. Analogous compounds, such as N-carbobenzoxy-L-tryptophan derivatives, are synthesized by reacting tryptophan with sulfonyl chlorides in glacial acetic acid, achieving yields up to 84% through optimized molar ratios and temperature control (60–70°C) . Reaction optimization may employ design of experiments (DoE) to evaluate solvent polarity, stoichiometry, and reaction time, as demonstrated in enzyme engineering studies .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • UV-Vis spectroscopy (absorbance at 280–288 nm in 6 M guanidine HCl) quantifies tryptophan content while minimizing tyrosine interference .
  • NMR spectroscopy (1H/13C) and mass spectrometry verify molecular structure, with optical rotation ([α]D) confirming chiral integrity .
  • HPLC with UV/FLD detection (using reference standards like N-acetyltryptophan) ensures purity ≥98%, critical for pharmacological applications .

Q. What analytical techniques are recommended for quantifying this compound in protein-binding studies?

  • Methodological Answer :

  • Absorbance spectroscopy in denaturing solvents (e.g., guanidine HCl) isolates tryptophan signals from protein matrices .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., N-acetyl-d5-tryptophan) enhances quantification accuracy .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal and chemical stability of this compound in enzymatic assays?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) determines melting temperature (Tm), with engineered enzyme variants showing Tm increases up to 17°C through structural stabilization .
  • Accelerated stability studies under varying pH/temperature conditions monitor degradation kinetics via HPLC. For example, thermostable TMO variants achieved 85–92.4-fold improvements in half-life (t1/2) at 50°C .
  • Molecular dynamics (MD) simulations (100 ns trajectories) identify residue interactions affecting stability, guiding rational mutagenesis .

Q. What computational approaches predict the binding interactions of this compound with enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2-monooxygenase (TMO)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) models ligand-enzyme complexes, prioritizing residues critical for sulfonyl group recognition .
  • Free energy perturbation (FEP) calculations quantify thermodynamic impacts of structural modifications on binding affinities .
  • MD simulations (GROMACS) analyze conformational dynamics, revealing stabilization mechanisms in TMO variants with retained catalytic efficiency (kcat/KM ~90% of wild-type) .

Q. How should researchers address discrepancies in reported biological activities of sulfonylated tryptophan derivatives across studies?

  • Methodological Answer :

  • Randomized block designs (e.g., 5 treatments × 3 replicates) control confounding variables, as applied in dietary tryptophan studies .
  • Meta-analysis pools data from independent trials using random-effects models, adjusting for placebo effects (e.g., 30% improvement in uncontrolled designs) .
  • Dose-response modeling (e.g., Hill equations) compares EC50/IC50 values, ensuring consistency in potency assessments .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems (e.g., ethanol/water mixtures) enhance solubility, as demonstrated for structurally similar tryptophan derivatives .
  • Prodrug design (e.g., esterification of carboxyl groups) increases membrane permeability, validated via Caco-2 cell monolayer assays .

Experimental Design & Data Analysis

Q. How are enzyme kinetics experiments structured to evaluate this compound as a substrate or inhibitor?

  • Methodological Answer :

  • Michaelis-Menten kinetics measure initial reaction rates under varying substrate concentrations (0.15–0.31% tryptophan equivalents) .
  • Competitive inhibition assays use Lineweaver-Burk plots to determine Ki values, with controls for non-specific binding .

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data involving sulfonylated tryptophan libraries?

  • Methodological Answer :

  • Machine learning algorithms (e.g., ART algorithm) extrapolate pathway efficiencies from limited datasets (3% of 7,000+ combinations), achieving 106% yield improvements in tryptophan production .
  • Principal component analysis (PCA) reduces dimensionality in spectroscopic or chromatographic datasets, identifying critical quality attributes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.